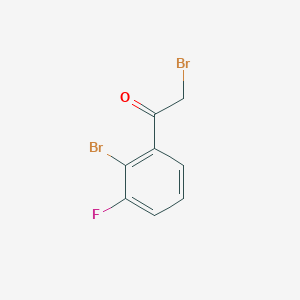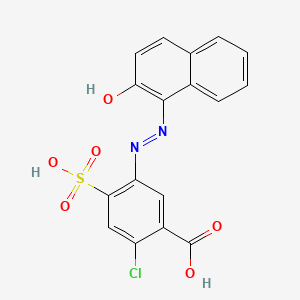
2-Chloro-5-((2-hydroxynaphthalen-1-yl)diazenyl)-4-sulfobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-((2-hydroxynaphthalen-1-yl)diazenyl)-4-sulfobenzoic acid is an organic compound known for its vibrant color properties and its applications in various scientific fields. This compound is part of the azo dye family, characterized by the presence of the azo group (-N=N-) which links two aromatic rings. The compound’s structure includes a chlorinated benzene ring, a hydroxynaphthalene moiety, and a sulfonic acid group, making it highly soluble in water and useful in dyeing processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-((2-hydroxynaphthalen-1-yl)diazenyl)-4-sulfobenzoic acid typically involves a diazotization reaction followed by azo coupling. The process can be summarized as follows:
Diazotization: An aromatic amine (such as 2-amino-5-chlorobenzenesulfonic acid) is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form a diazonium salt.
Azo Coupling: The diazonium salt is then coupled with 2-hydroxynaphthalene in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The process involves:
- Large-scale diazotization in stirred tank reactors.
- Continuous azo coupling in flow reactors to maintain consistent product quality.
- Purification steps such as filtration, washing, and drying to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-((2-hydroxynaphthalen-1-yl)diazenyl)-4-sulfobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures, which can alter its color properties.
Reduction: Reduction of the azo group can lead to the formation of aromatic amines.
Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or zinc dust in acidic conditions are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can replace the chlorine atom under basic or neutral conditions.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Corresponding aromatic amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-5-((2-hydroxynaphthalen-1-yl)diazenyl)-4-sulfobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, paper, and leather industries due to its vibrant color and stability.
Mecanismo De Acción
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved include:
Binding to Proteins: The compound can bind to proteins, altering their structure and function, which is useful in staining techniques.
Complex Formation: It can form complexes with metal ions, which can be utilized in analytical chemistry for metal detection and quantification.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-nitroaniline: Another chlorinated aromatic compound with different functional groups.
2-Hydroxy-1-naphthaldehyde: A naphthalene derivative with a hydroxyl group and an aldehyde group.
4-Sulfobenzoic acid: A benzene derivative with a sulfonic acid group.
Uniqueness
2-Chloro-5-((2-hydroxynaphthalen-1-yl)diazenyl)-4-sulfobenzoic acid is unique due to its combination of functional groups, which confer specific properties such as high solubility in water, vibrant color, and versatility in chemical reactions. This makes it particularly valuable in applications requiring stable and vivid dyes.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize its properties in various scientific and industrial fields.
Propiedades
Fórmula molecular |
C17H11ClN2O6S |
|---|---|
Peso molecular |
406.8 g/mol |
Nombre IUPAC |
2-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-sulfobenzoic acid |
InChI |
InChI=1S/C17H11ClN2O6S/c18-12-8-15(27(24,25)26)13(7-11(12)17(22)23)19-20-16-10-4-2-1-3-9(10)5-6-14(16)21/h1-8,21H,(H,22,23)(H,24,25,26) |
Clave InChI |
SRTODJPUZSSTGI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C(=C3)C(=O)O)Cl)S(=O)(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


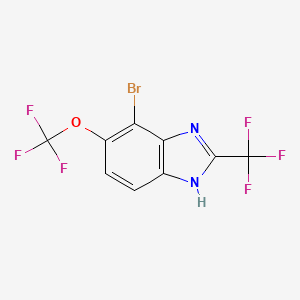
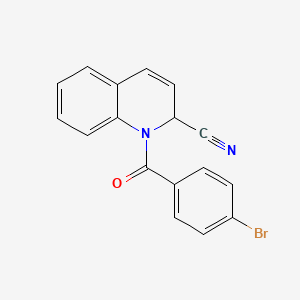
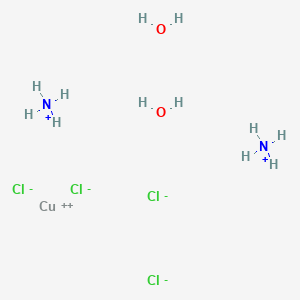
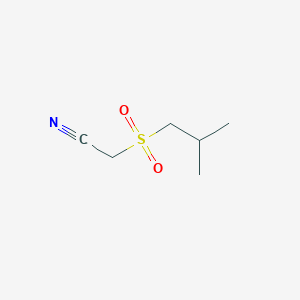
![7-Ethynyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B12846468.png)
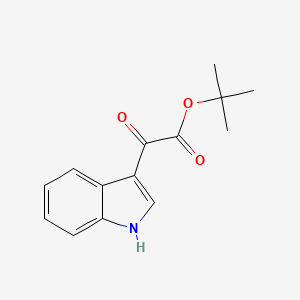
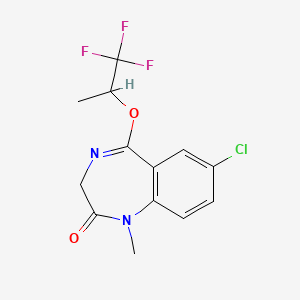
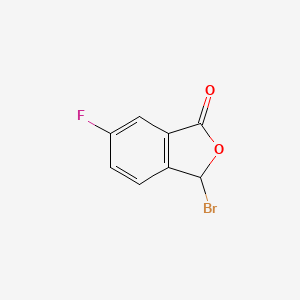

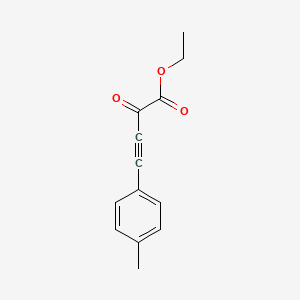

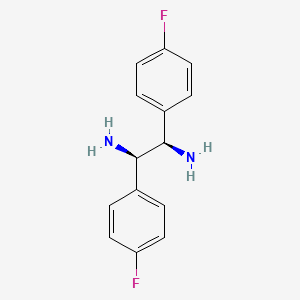
![tert-Butyl 3-[1-(tert-butoxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B12846514.png)
